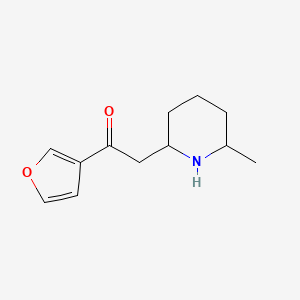

1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one

Beschreibung

1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one is a ketone derivative characterized by a furan-3-yl moiety and a 6-methylpiperidin-2-yl substituent attached to an ethanone core. Characterization techniques for similar ethanone derivatives include ¹H NMR, LC/MS, and HRMS to confirm structural integrity and purity .

Eigenschaften

Molekularformel |

C12H17NO2 |

|---|---|

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

1-(furan-3-yl)-2-(6-methylpiperidin-2-yl)ethanone |

InChI |

InChI=1S/C12H17NO2/c1-9-3-2-4-11(13-9)7-12(14)10-5-6-15-8-10/h5-6,8-9,11,13H,2-4,7H2,1H3 |

InChI-Schlüssel |

ORNPPFMIYUWDKW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCC(N1)CC(=O)C2=COC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction.

Coupling of the Rings: The final step involves coupling the furan and piperidine rings through an appropriate linker, such as an ethanone group. This can be achieved using reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The ethanone group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or alkylating agents.

Major Products

Oxidation: Furanones.

Reduction: Alcohols.

Substitution: Various substituted piperidines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one has shown promise in various therapeutic areas:

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. Research suggests that it can inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antibiotic development.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Initial findings suggest it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Neurological Research

Due to its piperidine structure, this compound is being studied for potential neuroprotective effects. It may interact with neurotransmitter systems, influencing mood and cognitive functions.

Case Study: Neuroprotective Effects

A study investigated the effects of 1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting neuroprotective properties.

Materials Science

The unique structural features of 1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one make it suitable for applications in materials science, particularly in the development of organic electronic materials.

Conductivity Studies

Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells.

Wirkmechanismus

The mechanism of action of 1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring may participate in π-π interactions, while the piperidine ring may interact with hydrophobic pockets in proteins.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Variations

- Furan vs. Other Heterocycles : Replacing the furan-3-yl group with thiophene (e.g., in ) or pyridine (e.g., ) alters electronic properties due to differences in aromatic heteroatoms (O vs. S vs. N). For instance, thiophene’s higher polarizability may enhance π-π stacking in biological targets compared to furan .

- Piperidine vs. Adamantyl: The 6-methylpiperidinyl group in the target compound contrasts with bulky adamantyl substituents in . Adamantyl groups are known for enhancing lipophilicity and metabolic stability, whereas piperidine may improve water solubility via protonation .

Analytical Characterization

- Consistent use of ¹H NMR and HRMS across derivatives ensures precise structural validation. For example, RCS-8 regioisomers () are differentiated via HRMS fragmentation patterns, a method applicable to the target compound .

Biologische Aktivität

1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one, a compound with the CAS number 1594999-44-6, has garnered attention in recent research for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, neuropharmacological effects, and structure-activity relationships (SARs).

The compound's molecular formula is , with a molecular weight of 207.27 g/mol. Its structure features a furan ring and a piperidine moiety, which are essential for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 207.27 g/mol |

| CAS Number | 1594999-44-6 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that it induces apoptosis in various cancer cell lines. A notable study reported that the compound exhibited cytotoxicity against MCF7 breast cancer cells with an IC50 value of approximately 25.72 ± 3.95 μM. Flow cytometry analyses confirmed that the compound promotes apoptosis in these cells, indicating its potential as an anticancer agent .

Case Study: Tumor Growth Suppression

In vivo experiments conducted on tumor-bearing mice showed significant suppression of tumor growth when treated with this compound. The results suggest that it may inhibit tumor proliferation through mechanisms involving apoptosis and cell cycle arrest .

Neuropharmacological Effects

The piperidine component of the compound suggests possible neuropharmacological effects. Piperidine derivatives are known for their diverse biological activities, including analgesic and anti-inflammatory properties. Preliminary studies indicate that 1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one may exhibit similar effects, although more research is needed to elucidate these mechanisms fully.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one. Research indicates that modifications to the furan and piperidine rings can significantly affect potency and selectivity against cancer cells. For example, introducing electron-withdrawing groups on the furan ring enhances cytotoxicity, while changes to the piperidine nitrogen can influence receptor binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.